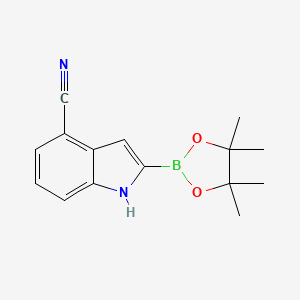

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carbonitrile

Description

Historical Development and Significance in Organic Chemistry

The development of borylated indole derivatives has emerged as a cornerstone in modern organic synthesis, with particular emphasis on compounds bearing pinacol boronic ester functionalities. The evolution of these specialized molecules can be traced back to the broader advancement of organoboron chemistry in the late 20th century, where researchers recognized the exceptional utility of boronic acids and their esters in cross-coupling reactions. The incorporation of boronic ester groups into heterocyclic frameworks, particularly indoles, has revolutionized synthetic approaches to complex pharmaceutical intermediates and natural product analogs.

Historical investigations into indole borylation methodologies have demonstrated the strategic importance of positional selectivity in achieving desired substitution patterns. Early research focused primarily on metal-catalyzed approaches, with palladium and rhodium complexes leading the development of regioselective borylation protocols. The emergence of phosphonate-directed catalytic asymmetric hydroboration represents a significant milestone in this field, as it enabled the formation of chiral tertiary boronic esters with exceptional enantioselectivity. These methodological advances laid the groundwork for accessing increasingly complex borylated indole structures, including those bearing additional functional groups such as nitrile substituents.

The significance of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carbonitrile extends beyond its synthetic utility to encompass its role in advancing our understanding of structure-reactivity relationships in organoboron chemistry. This compound exemplifies the successful integration of multiple functional groups within a single molecular framework, demonstrating the compatibility of boronic ester and nitrile functionalities under various reaction conditions. The development of such multifunctional molecules has proven instrumental in the design of sophisticated synthetic strategies for accessing biologically relevant targets.

Contemporary research has highlighted the exceptional versatility of borylated indoles in facilitating diverse chemical transformations, including cross-coupling reactions, oxidative functionalizations, and stereoselective processes. The pinacol boronic ester moiety serves as a robust protecting group that can be selectively activated under appropriate conditions, enabling sequential functionalization strategies. The incorporation of a nitrile group at the 4-position adds another dimension of reactivity, providing access to additional derivatization pathways through nitrile-specific transformations.

Nomenclature and Chemical Identifiers

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds bearing multiple functional groups. The primary Chemical Abstracts Service registry number for this compound is 1256359-19-9, which serves as the definitive identifier in chemical databases and regulatory documentation. Alternative registry numbers include the European Community number 894-105-6, reflecting its recognition within European chemical inventory systems.

The compound is documented under several synonymous names that reflect different nomenclature conventions and chemical perspectives. The most commonly encountered alternative designations include 4-Cyanoindole-2-boronic acid pinacol ester, 4-CYANO-1H-INDOLE-2-BORONIC ACID PINACOL ESTER, and 1H-INDOLE-4-CARBONITRILE, 2-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL). These variations emphasize different structural features, with some highlighting the boronic acid ester functionality and others focusing on the indole carbonitrile framework.

Properties

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BN2O2/c1-14(2)15(3,4)20-16(19-14)13-8-11-10(9-17)6-5-7-12(11)18-13/h5-8,18H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQJHPYXWEQOLBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CC=C3N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682229 | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256359-19-9 | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki-Miyaura coupling reaction, where a halogenated indole derivative reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction conditions often include solvents like toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The boron center can be oxidized to form boronic acids or borate esters.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The dioxaborolane group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or sodium perborate.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or DMF.

Major Products

Oxidation: Boronic acids or borate esters.

Reduction: Amino-indole derivatives.

Substitution: Various substituted indole derivatives depending on the coupling partner.

Scientific Research Applications

Anticancer Activity

Research has indicated that indole derivatives, including those modified with boron compounds like 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carbonitrile, exhibit significant anticancer properties. For instance, studies have shown that indole-based compounds can target specific cancer cell lines and inhibit tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest .

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of boron-containing indoles and their efficacy against cancer cells. The research demonstrated that the introduction of the boron moiety enhances the biological activity of the indole scaffold by improving solubility and stability in biological environments .

Targeting Specific Pathways

The compound has also been investigated for its ability to selectively inhibit certain protein kinases involved in cancer progression. By modifying the indole structure with a dioxaborolane group, researchers aim to enhance selectivity and reduce off-target effects .

Synthetic Intermediates

In organic synthesis, this compound serves as a versatile intermediate for the preparation of more complex molecular structures. It can participate in cross-coupling reactions (such as Suzuki-Miyaura reactions), enabling the formation of carbon-carbon bonds essential for synthesizing pharmaceuticals and agrochemicals .

Table 1: Synthetic Reactions Involving this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Suzuki Coupling | Pd catalyst in aqueous media | Aryl-substituted indoles |

| Nucleophilic Substitution | Base-catalyzed reactions | Various substituted indoles |

| Cyclization Reactions | Heat or microwave irradiation | Complex cyclic structures |

Development of Functional Materials

The incorporation of boron into organic frameworks has implications for materials science. Compounds like this compound are being explored for their potential use in organic electronics and photonic devices due to their electronic properties. The boron atom can enhance charge transport characteristics and stability under operational conditions .

Case Study:

Recent advancements have shown that boron-containing compounds can improve the performance of organic light-emitting diodes (OLEDs) by facilitating better charge balance and reducing energy losses during operation. This application is critical for developing more efficient display technologies .

Mechanism of Action

The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carbonitrile involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane group. This group can undergo transmetalation with palladium catalysts, facilitating cross-coupling reactions. The nitrile group can also engage in nucleophilic addition reactions, making the compound versatile in synthetic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and analogs:

Reactivity in Suzuki-Miyaura Cross-Coupling

- Target Compound (C4-CN Indole) : The nitrile group at C4 increases the electron-deficient nature of the indole ring, accelerating oxidative addition in palladium-catalyzed reactions. Reported yields in model Suzuki couplings exceed 80% under optimized conditions .

- Bis-Boronate Analogue (CAS 919119-73-6): The presence of two boronate groups allows sequential coupling but may require careful stoichiometric control to avoid side reactions. Limited data on yield efficiency is available .

- N-Methylated Indole (CAS –): N-Methylation reduces hydrogen-bonding interactions, improving solubility in nonpolar solvents. However, steric shielding at nitrogen may slightly reduce coupling rates compared to unmethylated analogs .

- Fluorinated Indole (CAS 1449581-03-6) : Fluorine’s electron-withdrawing effect directs coupling to specific positions, enabling regioselective synthesis of fluorinated pharmaceuticals .

Stability and Handling

- Thermal Stability : The target compound and its biphenyl analog (CAS 406482-72-2) are stable at room temperature but require refrigeration (0–6°C) for long-term storage due to boronate ester hydrolysis sensitivity .

- Moisture Sensitivity : Bis-boronate derivatives (e.g., CAS 919119-73-6) are more prone to hydrolysis, necessitating anhydrous reaction conditions .

Biological Activity

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carbonitrile is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C_{15}H_{18}BNO_3 with a molecular weight of approximately 268.12 g/mol . The presence of the dioxaborolane moiety is significant as it contributes to the compound's reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds containing dioxaborolane groups have been shown to inhibit various enzymes through covalent bonding. This mechanism is particularly relevant in targeting kinases and other proteins involved in disease pathways.

- Antimicrobial Properties : Research has indicated that similar dioxaborolane derivatives exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or function.

- Anticancer Potential : Indole derivatives are known for their anticancer properties. The incorporation of the dioxaborolane moiety may enhance the selectivity and efficacy of these compounds against cancer cells by modulating cell signaling pathways.

Research Findings

Recent studies have explored the biological activity of related compounds and provided insights into the potential applications of this compound.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Enzyme Inhibition | Significant inhibition of kinase activity | |

| Antimicrobial | Effective against Staphylococcus aureus | |

| Anticancer | Induces apoptosis in cancer cell lines |

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of indole-based compounds with dioxaborolane substituents. Results showed that these compounds inhibited the growth of various bacterial strains, particularly highlighting their effectiveness against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) through disruption of cell wall integrity .

Case Study 2: Cancer Cell Apoptosis

In vitro studies demonstrated that this compound induced apoptosis in human cancer cell lines. The mechanism involved activation of caspase pathways and modulation of Bcl-2 family proteins . This suggests a promising avenue for further research in cancer therapeutics.

Q & A

Q. What are the established synthetic routes for preparing 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carbonitrile?

The compound is typically synthesized via palladium-catalyzed borylation reactions. For example, aryl halides (chloro or bromo derivatives) react with bis(pinacolato)diboron (B₂pin₂) in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) under inert conditions. Yields vary depending on the starting halide: 32% from chloroarenes and 65% from bromoarenes, as demonstrated in analogous boronate ester syntheses . Purification often involves silica gel chromatography .

Q. How is this compound characterized post-synthesis?

Key characterization methods include:

- 1H/13C NMR : Peaks for the dioxaborolane group (δ ~1.3 ppm for methyl protons) and indole aromatic signals (δ 6.8–8.2 ppm). The carbonitrile group (C≡N) is identified via IR (~2200 cm⁻¹) or 13C NMR (δ ~110–120 ppm) .

- Mass spectrometry (DART) : Exact mass matches calculated values (e.g., [M+H]⁺) .

- X-ray crystallography : Limited due to air sensitivity, but SHELX programs are widely used for structural refinement .

Q. What are its primary applications in organic synthesis?

It serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions to form biaryl or heteroaryl structures. For example, coupling with aryl halides enables access to indole-based materials for optoelectronic studies or pharmaceutical precursors . The carbonitrile group enhances electron-withdrawing properties, influencing reactivity in donor-acceptor dyads .

Advanced Research Questions

Q. What experimental challenges arise in Suzuki-Miyaura couplings with this compound?

- Steric hindrance : The tetramethyl dioxaborolane and indole groups may slow transmetalation. Optimizing ligand choice (e.g., bulky phosphines) or temperature (60–100°C) improves yields .

- Competitive protodeboronation : The carbonitrile group can destabilize the boronate intermediate. Using anhydrous solvents (e.g., THF) and degassed conditions mitigates this .

- Halide dependency : Bromoarenes generally yield higher conversions than chloroarenes due to better oxidative addition kinetics (e.g., 65% vs. 32% in analogous reactions) .

Q. How can researchers resolve contradictions in NMR data for boron-containing intermediates?

Quadrupolar relaxation from boron (I = 3/2) often broadens or eliminates signals for carbons directly bonded to boron. For example, the dioxaborolane’s B-O-C carbons may not appear in 13C NMR. Alternative techniques include:

- 11B NMR : Detects boron environments (δ ~30 ppm for sp² boron).

- HSQC/HMBC : Correlates residual proton signals with carbon shifts .

Q. What strategies are effective for analyzing byproducts in cross-coupling reactions?

- LC-MS : Identifies protodeboronation byproducts (e.g., decyanated indole derivatives).

- TLC with UV/fluorescence detection : Tracks polar impurities.

- Isolation via prep-HPLC : Critical for structural elucidation of minor products .

Methodological Considerations

Q. How should this compound be handled to ensure stability?

- Storage : Under inert gas (Ar/N₂) at –20°C to prevent hydrolysis of the boronate ester .

- Reaction conditions : Use dry, degassed solvents (e.g., THF, DMF) and avoid prolonged exposure to air .

Q. What computational tools predict its reactivity in cross-coupling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.